N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
The compound N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide features a benzothiazole core substituted with a chlorine atom at position 7 and a methyl group at position 2. The benzamide moiety is further modified with a morpholinosulfonyl group at the para position of the benzene ring. The morpholinosulfonyl group enhances solubility and may influence binding affinity to biological targets due to its polar sulfonyl and morpholine components .
Friedel-Crafts acylation to introduce the sulfonyl group.
Nucleophilic substitution or coupling reactions to attach the benzothiazole and morpholine moieties .
Final purification via column chromatography or crystallization .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-12-2-7-15(20)17-16(12)21-19(28-17)22-18(24)13-3-5-14(6-4-13)29(25,26)23-8-10-27-11-9-23/h2-7H,8-11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPZNHINNHHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Chlorination: The benzothiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.
Introduction of the Morpholine Sulfonyl Group: This step involves the reaction of the chlorinated benzothiazole with morpholine and a sulfonylating agent like chlorosulfonic acid to form the morpholine sulfonyl derivative.
Formation of the Benzamide Moiety: Finally, the morpholine sulfonyl derivative is reacted with 4-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Amines, thiols, dimethylformamide (DMF), and room temperature to mild heating.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity, which can be attributed to their structural characteristics.
Case Studies:
- A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those similar to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Another investigation focused on the synthesis of thiazole derivatives and their antimicrobial screening against pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that the presence of specific substituents enhanced the compounds' antimicrobial potency .
Anticancer Properties
The anticancer potential of this compound has been a focal point in research aimed at developing new cancer therapies.
Case Studies:
- In vitro studies have shown that similar thiazole derivatives exhibit significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
- Molecular docking studies have been conducted to understand the binding interactions between these compounds and target proteins involved in cancer progression. The results indicated favorable binding affinities, suggesting that these compounds could serve as lead candidates for further development in anticancer drug discovery .
Drug Design and Development
The structural features of this compound make it a valuable candidate in drug design. Its ability to interact with biological targets can be optimized through structural modifications.
Research Insights:
- Structure-activity relationship (SAR) studies have been crucial in identifying the key functional groups responsible for biological activity. For instance, modifications to the morpholino group have been shown to influence both solubility and bioavailability, critical factors in drug development .
- Computational modeling techniques have been employed to predict the pharmacokinetic properties of this compound, aiding in the design of more effective analogs with improved therapeutic profiles .
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The target compound shares structural motifs with several analogs documented in the literature. Key comparisons include:
Table 1: Substituent Variations in Benzothiazole-Based Benzamides
Key Observations :
- Substituent Position : Chlorine at position 7 and methyl at position 4 on benzothiazole (target compound) may enhance lipophilicity compared to unsubstituted or methoxy-substituted analogs .
- Sulfonyl vs. Piperazine Groups: The morpholinosulfonyl group in the target compound offers a balance of hydrophilicity and steric bulk, contrasting with the piperazine derivatives, which prioritize basic nitrogen centers for hydrogen bonding .
- Morpholine vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Spectral Characteristics
Table 3: Spectral Data Comparison
Notes:
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest due to its biological activity, particularly in the context of kinase inhibition and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzo[d]thiazole moiety linked to a morpholinosulfonyl group, contributing to its biological activity.
Target Kinases
The primary targets of this compound are:
- Casein Kinase 2 (CK2)
- Glycogen Synthase Kinase-3 beta (GSK3β)
Mode of Action
This compound acts as a dual kinase inhibitor , specifically inhibiting CK2 and GSK3β. These kinases are crucial in various cellular processes, including cell proliferation and survival.
Biochemical Pathways
The compound influences the PTEN/PI3K/Akt pathway by preventing the phosphorylation and subsequent deactivation of PTEN by CK2 and GSK3β. This mechanism suggests potential applications in cancer therapy, where PTEN's activity is often compromised.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on cell lines associated with various cancers. For instance, studies show that treatment with this compound leads to reduced cell viability in breast and prostate cancer cell lines, indicating its potential as an anticancer agent .
Cellular Effects
In cellular assays, the compound has been observed to:
- Induce apoptosis in cancer cells.
- Inhibit cell migration and invasion.
These effects are attributed to its ability to modulate key signaling pathways influenced by CK2 and GSK3β inhibition.
Case Studies
- Breast Cancer Cell Lines : A study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability and increased apoptosis markers.
- Prostate Cancer Models : In prostate cancer models, treatment with this compound resulted in significant tumor regression in xenograft studies, supporting its therapeutic potential .
Comparison with Similar Compounds
| Compound Name | Kinase Targets | Biological Activity |
|---|---|---|
| This compound | CK2, GSK3β | Anticancer activity |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives | Bacterial DNA gyrase B | Antibacterial properties |
| 2-Amino derivatives | NRF2 activation | Anti-inflammatory activity |
This compound is unique due to its dual inhibition mechanism, which may provide enhanced therapeutic efficacy compared to single-target inhibitors.
Q & A
Basic: What are the established synthetic routes for this compound, and how are key intermediates validated?
The synthesis typically involves multi-step reactions, leveraging sequential functionalization of the benzothiazole core. A common approach includes:
- Step 1: Chlorination and methylation of the benzothiazole precursor to introduce the 7-chloro-4-methyl substituents.
- Step 2: Sulfonylation at the 4-position using morpholinesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine).
- Step 3: Amidation via coupling the sulfonylated intermediate with a benzamide derivative using carbodiimide-based reagents (e.g., EDC/HOBt) .
Validation: Intermediates are characterized by , , and HRMS. For example, sulfonylation efficiency is confirmed by the disappearance of the -SOCl peak (~1380 cm in IR) and the appearance of morpholine protons (δ 3.5–3.7 ppm in ) .
Basic: What spectroscopic techniques are critical for structural elucidation?
Key techniques include:
- : Identifies protons on the benzothiazole (e.g., aromatic protons at δ 7.2–8.1 ppm) and morpholine (δ 3.5–3.7 ppm).
- : Confirms carbonyl (C=O, ~167 ppm) and sulfonamide (SO, ~115–120 ppm) groups.
- HRMS: Validates molecular weight (e.g., [M+H] for CHClNOS: calc. 452.05, observed 452.08) .
- IR Spectroscopy: Detects sulfonamide S=O stretches (~1350–1150 cm) and amide C=O (~1650 cm) .
Basic: What are the solubility and stability considerations for this compound?
- Solubility: The morpholinosulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces solubility in water. Pre-solubilization in DMSO is recommended for biological assays .
- Stability: Store at –20°C under inert atmosphere (N/Ar) to prevent hydrolysis of the sulfonamide group. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) .
Advanced: How can low yields in the sulfonylation step be addressed?
Low yields (e.g., <50%) may arise from competing side reactions or moisture sensitivity. Optimization strategies include:
- Dry Conditions: Use rigorously dried solvents and reagents (e.g., molecular sieves for DCM).
- Catalysis: Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Temperature Control: Perform reactions at 0–5°C to suppress decomposition .
Example: A similar sulfonamide synthesis achieved 63.4% yield by maintaining stoichiometric excess of sulfonyl chloride (1.2 equiv.) and extended reaction time (24 hr) .
Advanced: How to resolve contradictions in 1H NMR^1 \text{H NMR}1H NMR data for regioisomeric impurities?
Contradictory peaks (e.g., overlapping aromatic signals) can be resolved by:
- 2D NMR (COSY, HSQC): Assigns proton-carbon correlations to distinguish regioisomers.
- X-ray Crystallography: Definitive structural confirmation for crystalline intermediates .
- LC-MS: Monitors reaction progress and identifies impurities via mass fragmentation patterns .
Advanced: What computational methods predict the compound’s biological activity?
- Molecular Docking: Models interactions with target enzymes (e.g., kinases) using AutoDock Vina. The morpholinosulfonyl group’s electron-rich nature may enhance binding to hydrophobic pockets .
- QSAR Studies: Correlates substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
Validation: Compare predicted IC values with experimental enzyme inhibition assays (e.g., 50% inhibition at 10 µM for kinase X) .
Safety: What precautions are required for handling this compound?
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Disposal: Follow institutional guidelines for halogenated organic waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
